N-phenyl-N-trimethylsilylaniline

Descripción general

Descripción

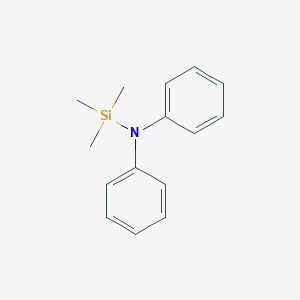

N-phenyl-N-trimethylsilylaniline: is a chemical compound with the molecular formula C15H19NSi and a molecular weight of 241.4036 g/mol . It is also known by its IUPAC name N-(trimethylsilyl)diphenylamine . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a nitrogen atom, which is further bonded to two phenyl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-trimethylsilylaniline typically involves the reaction of diphenylamine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with additional purification steps to ensure product quality .

Análisis De Reacciones Químicas

Types of Reactions: N-phenyl-N-trimethylsilylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding siloxanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Substitution: Reagents like halogens or organometallic compounds are typically employed.

Major Products Formed:

Oxidation: Formation of siloxanes.

Substitution: Formation of various substituted silanamines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: N-phenyl-N-trimethylsilylaniline is used as a precursor in the synthesis of other organosilicon compounds . It serves as a building block for the preparation of siloxanes and other silicon-containing materials .

Biology and Medicine:

Industry: The compound is used in the production of cosmetics , sunscreens , adhesives , paints , silicone rubbers , inks , and toners . It acts as a filler, suspending agent, and emollient in various formulations .

Mecanismo De Acción

The mechanism of action of N-phenyl-N-trimethylsilylaniline involves its ability to form stable bonds with other silicon or carbon atoms, facilitating the formation of complex organosilicon structures . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of diverse silicon-based materials .

Comparación Con Compuestos Similares

Comparison: N-phenyl-N-trimethylsilylaniline is unique due to the presence of two phenyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other silanamines . The phenyl groups enhance its stability and make it suitable for specific industrial applications .

Actividad Biológica

N-Phenyl-N-trimethylsilylaniline, also known as silanamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula and features a phenyl group attached to a trimethylsilyl functional group. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a catalyst in organic reactions and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly affect biological activity .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For example, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to potential applications in cancer therapy by halting the proliferation of cancer cells .

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the SAR of this compound derivatives revealed that variations in substituents on the phenyl ring significantly impacted their inhibitory potency against CDKs. The study found that introducing electron-withdrawing groups enhanced the inhibitory activity, suggesting a direct correlation between electronic properties and biological efficacy .

Case Study 2: Catalytic Activity in Organic Synthesis

In another investigation, this compound was utilized as a catalyst in the synthesis of complex organic molecules. The compound demonstrated high efficiency in facilitating reactions such as the coupling of alkynes and azobenzenes, showcasing its versatility beyond biological applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | SAR Analysis | Variations on phenyl ring affect CDK inhibition potency. |

| Study 2 | Catalytic Activity | Effective catalyst for alkyne and azobenzene coupling reactions. |

Propiedades

IUPAC Name |

N-phenyl-N-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUOUMJBQZFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169801 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-91-1 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.